Crocin 2

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR assignments are not provided in the cited sources, the presence of 19 oxygen atoms and multiple hydroxyl groups suggests characteristic peaks in the δ 3.0–5.5 ppm range for sugar protons and δ 5.5–7.0 ppm for olefinic protons. The ester carbonyl groups are expected to resonate near δ 170 ppm in $$^{13}\text{C}$$ NMR.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data corroborate the molecular weight, with [M+H]⁺ peaks observed at m/z 815.83 for C₃₈H₅₄O₁₉. Fragmentation patterns likely include sequential loss of hexose units (-162 Da) and cleavage of the crocetin backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy

As a carotenoid derivative, Crocin II exhibits strong absorption in the visible spectrum. Although exact λmax values are not reported, analogous compounds like crocetin show peaks near 440 nm, attributed to the conjugated polyene system.

Comparative Structural Analysis with Crocin I and Other Apocarotenoids

Crocin II differs from Crocin I (C₄₄H₆₄O₂₄) by the absence of one gentiobiose unit, resulting in a lower molecular weight and reduced polarity. Structurally, Crocin II retains the bis-gentiobiosyl ester configuration, whereas Crocin I incorporates an additional glycosyl group.

Among other apocarotenoids, Crocin II shares a conjugated backbone with bixin and norbixin , but its glycosylation pattern distinguishes it. For instance, bixin lacks sugar moieties, rendering it lipophilic, while Crocin II’s disaccharide units enhance water solubility.

Table 1: Structural Comparison of Crocin II with Related Compounds

| Compound | Molecular Formula | Sugar Units | Key Functional Groups |

|---|---|---|---|

| Crocin II | C₃₈H₅₄O₁₉ | 2 | Diester, polyene, hydroxyl |

| Crocin I | C₄₄H₆₄O₂₄ | 3 | Triester, polyene, hydroxyl |

| Bixin | C₂₅H₃₀O₄ | 0 | Monocarboxylic acid |

Properties

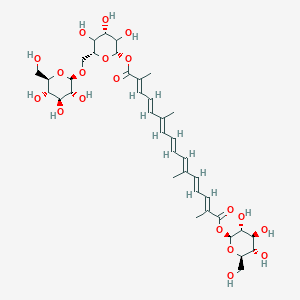

Molecular Formula |

C38H54O19 |

|---|---|

Molecular Weight |

814.8 g/mol |

IUPAC Name |

1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,4S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |

InChI |

InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27?,28+,29+,30+,31-,32-,33?,36-,37+,38+/m1/s1 |

InChI Key |

CZSBHMFVVLYIQQ-AKHSZGMMSA-N |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1C([C@H](C([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Multigene Vector Construction and Transformation

The biosynthesis of Crocin II in Nicotiana benthamiana involves a polycistronic vector (AU-CU) containing four G. jasminoides-derived genes:

The vector architecture (35s-GjALDH2C3-2A-GjUGT94E13-Thsp-UBQ-GjCCD4a-2A-GjUGT74F8-TE9) enables coordinated expression under constitutive promoters (Figure 1A). Agrobacterium-mediated transformation yielded T0 lines with Crocin II representing 28–77% of total crocins , depending on transgene integration sites.

Table 1: Crocin II Production in Transgenic Tobacco Lines

Metabolic Engineering Challenges

Despite progress, key limitations persist:

-

Substrate Competition : Endogenous β-carotene hydroxylase (BHY) diverts lycopene toward zeaxanthin, reducing precursor availability for crocetin synthesis.

-

Glycosylation Efficiency : The ratio of GjUGT74F8 to GjUGT94E13 expression determines whether Crocin I (mono-glycosylated) or Crocin II (di-glycosylated) dominates. Overexpression of GjUGT94E13 in line N22-T1 increased Crocin II yield to 30,507 ng/g FW .

-

Biomass Limitations : Tobacco’s low dry matter content (8–12%) necessitates 1,058,945 ng/g DW to produce 1 kg Crocin II, requiring 944 kg biomass.

Extraction and Purification from Natural Sources

Saffron Stigma Extraction

Traditional methods use ethanol gradients (90–95%) to isolate Crocin II from C. sativus stigmas:

Table 2: Saffron-Based Crocin II Extraction Efficiency

Gardenia jasminoides Fruit Processing

Industrial-scale extraction from gardenia fruits employs:

-

Membrane Filtration : 10 kDa ultrafiltration removes polysaccharides.

-

Ethanol Precipitation : 40–90% ethanol elutes Crocin II from DA-201 resin.

Ajinomoto’s patented method produces extracts with 390 color value (25.61% Crocin II).

Comparative Analysis of Production Methods

Yield and Scalability

Chemical Reactions Analysis

Oxidation by Hydroxyl Radicals (OH- )

Crocin II demonstrates potent antioxidant activity through rapid scavenging of hydroxyl radicals. Studies using pulse radiolysis and γ-radiolysis reveal:

Key Findings:

-

Reaction Rate Constants :

-

Mechanism :

OH- radicals attack crocin’s polyene chain, preferentially abstracting hydrogen from methyl groups adjacent to sugar moieties (sugar-driven mechanism) . This generates a crocin radical () with distinct absorption bands at 678 nm (strong) and 441 nm (bleaching) . -

Reaction Products :

Degradation Kinetics Under Thermal Stress

Crocin II’s stability is highly temperature-dependent, following first-order kinetics in aqueous solutions :

Table 1: Half-Lives (t1/2t_{1/2}t1/2) of Crocin II at Different Temperatures

| Temperature (°C) | Preservative | (hours) |

|---|---|---|

| 5 | None (HO) | 63.49 |

| 20 | None (HO) | 48.15 |

| 35 | None (HO) | 41.69 |

| 5 | Ascorbic acid | 6,392.16 |

| 20 | Citric acid | 170.83 |

Table 2: Rate Constants (kkk) for Degradation

| Temperature (°C) | Reaction Order | ||

|---|---|---|---|

| 100 | Zero | 155.7 | |

| 200 | First | 18.2 |

-

Mechanistic Insights :

pH-Dependent Stability

Crocin II degrades faster in alkaline environments due to hydrolytic cleavage of glycosidic bonds:

Table 3: Half-Lives at pH 7–8 (20°C)

| pH | |

|---|---|

| 7 | 53.62 |

| 8 | 78.20 |

-

Key Observation :

Stability improves marginally at pH 5 (), likely due to reduced hydroxide ion activity .

Antioxidant Synergy with Preservatives

-

Ascorbic acid extends crocin II’s half-life to 6,392 hours at 5°C by reducing oxidative stress .

-

Citric acid and EDTA chelate metal ions, mitigating Fenton-like reactions that degrade crocin .

Reaction with Superoxide Radicals (O2−∙_2^-\bullet2−∙)

Unlike OH- , superoxide radicals exhibit negligible reactivity with crocin II () , highlighting its selectivity as an antioxidant.

Scientific Research Applications

Neuroprotective Effects

Crocin 2 has been studied for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer’s disease. Research indicates that this compound can inhibit the generation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease. A study using mouse neuroblastoma cells demonstrated that this compound promotes α-cleavage of amyloid precursor protein (APP), resulting in increased production of soluble APPα and reduced Aβ levels. This suggests a mechanism by which this compound may help mitigate cognitive decline associated with Alzheimer's disease by reducing oxidative stress and apoptosis in neuronal cells .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory conditions. In a study assessing its impact on arthritis, this compound was shown to reduce toxicity induced by triptolide in a mouse model of collagen-induced arthritis. The treatment resulted in improved survival rates and reduced inflammation markers, indicating its potential as a protective agent against drug-induced toxicity .

Case Study: Multiple Sclerosis

A clinical trial investigated the effects of this compound on patients with multiple sclerosis (MS), focusing on its ability to reduce inflammatory biomarkers. Patients taking this compound showed significant reductions in high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation, suggesting that this compound may play a role in managing inflammatory responses associated with autoimmune diseases .

Antidepressant Effects

Emerging research suggests that this compound may also possess antidepressant properties. In animal models of depression, administration of this compound has been linked to improvements in depression-like behaviors through modulation of neurotransmitter systems and reduction of oxidative stress . This effect is believed to be mediated through pathways involving Wnt/β-catenin signaling, which plays a crucial role in neurogenesis.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for its application in clinical settings. Studies indicate that this compound is rapidly metabolized into crocetin upon oral administration, which possesses higher bioavailability. This transformation underscores the importance of dosage and administration routes when considering therapeutic applications .

Food Applications

Beyond medicinal uses, this compound is also explored for its applications in food science due to its natural antioxidant properties. It can be utilized as a food additive to enhance nutritional value and shelf life while providing health benefits associated with antioxidant activity .

Data Summary Table

Mechanism of Action

Crocin 2 exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as interleukin-1 beta and tumor necrosis factor-alpha, through the suppression of the nuclear factor-kappa B pathway.

Neuroprotective Effects: This compound protects neurons from damage by modulating neurotransmitter levels and reducing neuroinflammation.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Structural Insights :

- This compound’s glycosylation enhances water solubility, facilitating bioavailability compared to lipid-soluble crocetin .

- Unlike picrocrocin, which is metabolized to safranal (aroma compound), this compound retains its glycosidic bonds, enabling direct interaction with cellular targets .

Pharmacological Activities

Anti-Inflammatory Effects

- This compound: Inhibits LPS-induced NO, TNF-α, IL-6, and IL-1β in RAW 264.7 macrophages, with efficacy comparable to crocin and geniposide .

- Crocetin : Shows superior anti-angiogenic activity by binding VEGFR2 (−8.4 kcal/mol affinity) via hydrophobic interactions, unlike this compound’s weaker VEGFR2 binding .

- Picrocrocin : Lacks significant anti-inflammatory activity but enhances survival in tumor models when combined with vaccines .

Anti-Tumor Activity

- This compound : Induces apoptosis in MCF-7 breast cancer cells at high doses (200–400 µM) but promotes proliferation at low doses (2.5–5 µM) .

- Crocetin : Demonstrates dose-dependent cytotoxicity (IC50 = 78 µM at 72 hrs in CO 88BV59-1 cells), outperforming this compound (IC50 = 120 µM) .

- Cyclophosphamide (Control) : More potent (IC50 = 50 µM) but with higher systemic toxicity .

Neuroprotective Effects

- This compound : Modulates oxidative stress pathways, though less studied than crocin 1 and 4, which show stronger Nrf2/HO-1 activation .

- Crocetin : Crosses the blood-brain barrier more efficiently due to lipid solubility, offering superior neuroprotection in ischemia models .

Mechanism of Action Comparison

Notable Differences:

- This compound’s anti-inflammatory action is pathway-specific (NF-κB), while crocetin targets angiogenesis via VEGFR2 .

- Picrocrocin’s pro-apoptotic effects are distinct from this compound’s dual role in cell proliferation/apoptosis .

Bioavailability and Metabolism

- This compound : Hydrolyzed to crocetin in the intestine, reducing its systemic exposure compared to pre-metabolized crocetin .

- Crocetin : Higher plasma concentration (Cmax = 1.2 µg/mL) due to rapid absorption, whereas this compound requires enzymatic conversion .

- Picrocrocin : Metabolized to safranal, limiting its direct pharmacological utility .

Q & A

Basic Research Questions

Q. What are the primary methodological frameworks for investigating Crocin 2’s mechanisms of action in neurodegenerative disease models?

- Answer: Begin with in vitro assays (e.g., cell viability assays using SH-SY5Y neurons) to establish baseline neuroprotective effects. Follow with molecular docking studies to identify potential protein targets (e.g., amyloid-beta or tau interactions). Validate findings using dose-response experiments and Western blotting to quantify protein expression changes. Reproducibility requires strict adherence to protocols for compound purity verification (e.g., HPLC) and controlled environmental conditions .

Q. How should researchers design experiments to evaluate this compound’s bioavailability and pharmacokinetic properties?

- Answer: Use a two-phase approach: (1) In vitro solubility and permeability assays (e.g., Caco-2 cell monolayers) to predict intestinal absorption. (2) In vivo pharmacokinetic studies in rodent models, with serial blood sampling to measure plasma concentrations over time. Apply compartmental modeling to calculate parameters like half-life (t½) and area under the curve (AUC). Ensure consistency by standardizing formulations (e.g., suspending agents) and controlling dietary variables .

Q. What strategies ensure rigorous literature reviews to identify gaps in this compound research?

- Answer: Conduct systematic searches across databases (PubMed, Scopus) using Boolean operators (e.g., "this compound" AND "apoptosis" NOT "commercial"). Screen results with tools like PRISMA to exclude non-peer-reviewed sources. Map trends using bibliometric software (VOSviewer) to visualize understudied areas (e.g., this compound’s effects on mitochondrial dynamics). Cross-reference with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC50 values in cancer studies)?

- Answer: Perform meta-analyses to aggregate data from heterogeneous studies, adjusting for variables like cell line specificity (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. ATP-based). Validate via orthogonal methods (e.g., flow cytometry for apoptosis vs. caspase-3 assays). Report confounding factors (e.g., solvent interference in DMSO-based studies) and apply statistical models (ANCOVA) to isolate this compound’s effects .

Q. What advanced models address this compound’s efficacy in modulating neuroinflammation and synaptic plasticity?

- Answer: Combine transgenic animal models (e.g., APP/PS1 mice for Alzheimer’s) with behavioral assays (Morris water maze) and multi-omics approaches (transcriptomics/proteomics). Use microdialysis to monitor cytokine levels in real-time. Employ CRISPR-Cas9 to knock out suspected targets (e.g., NF-κB) and confirm mechanistic pathways. Integrate electrophysiological recordings (patch-clamp) to assess synaptic plasticity changes .

Q. How can researchers optimize this compound’s stability in experimental formulations for long-term studies?

- Answer: Test nanoformulations (liposomes, PLGA nanoparticles) to enhance aqueous stability and controlled release. Characterize using dynamic light scattering (DLS) for particle size and zeta potential. Accelerated stability studies (40°C/75% RH) over 4–6 weeks predict shelf-life. Validate bioactivity retention via comparative LC-MS/MS and in vitro efficacy assays. Document degradation products and adjust storage conditions accordingly .

Methodological Considerations

- Data Contradictions: Apply Hill’s criteria for causality (e.g., dose-response consistency) when interpreting conflicting results .

- Interdisciplinary Collaboration: Partner with computational chemists for QSAR modeling and clinicians for translational relevance .

- Ethical Rigor: Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human cell line use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.